![molecular formula C22H8N2O6 B12857130 [2,2'-Binaphtho[2,3-d]oxazole]-4,4',9,9'-tetraone](/img/structure/B12857130.png)
[2,2'-Binaphtho[2,3-d]oxazole]-4,4',9,9'-tetraone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone is a complex organic compound with the molecular formula C22H8N2O6. This compound is part of the oxazole family, which is known for its diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone typically involves the condensation of 2-aminophenol with aldehydes under specific conditions. One reported method involves using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method is advantageous due to its high yield and eco-friendly nature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Wissenschaftliche Forschungsanwendungen
[2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone has several scientific research applications:
Wirkmechanismus
The mechanism of action of [2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural configuration . The exact pathways involved may vary based on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7Helicene-like compounds : Composed of cyclopenta and dithieno moieties, these compounds share structural similarities with [2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone .
Diphosphane 2,2’-binaphtho[1,8-de][1,3,2]dithiaphosphinine: Known for its stable phosphorus radical cation.
Uniqueness
The uniqueness of [2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H8N2O6 |
|---|---|
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
2-(4,9-dioxobenzo[f][1,3]benzoxazol-2-yl)benzo[f][1,3]benzoxazole-4,9-dione |
InChI |
InChI=1S/C22H8N2O6/c25-15-9-5-1-3-7-11(9)17(27)19-13(15)23-21(29-19)22-24-14-16(26)10-6-2-4-8-12(10)18(28)20(14)30-22/h1-8H |
InChI-Schlüssel |
ASLDWWPDKGGBRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=NC5=C(O4)C(=O)C6=CC=CC=C6C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





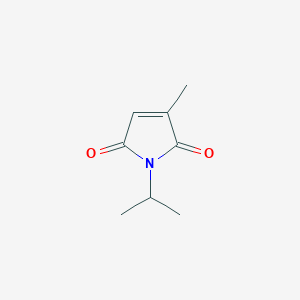
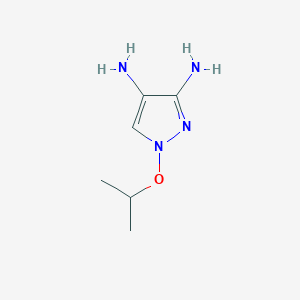
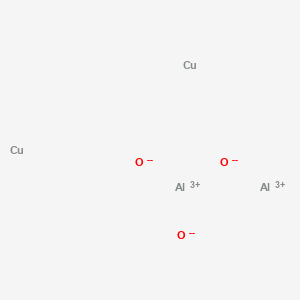
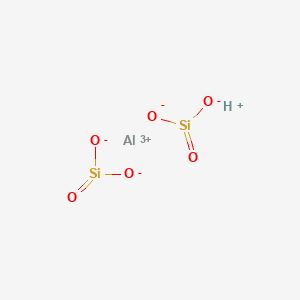
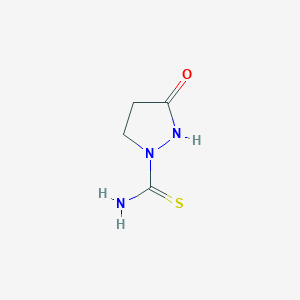
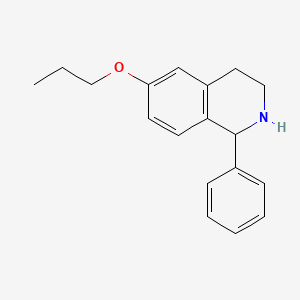
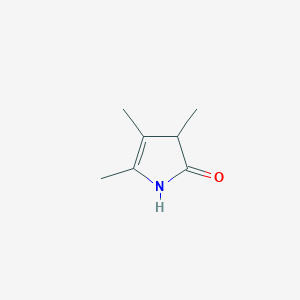
![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
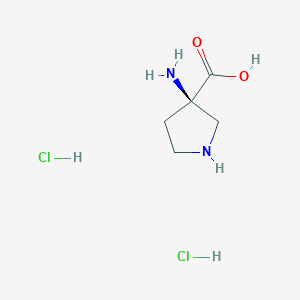
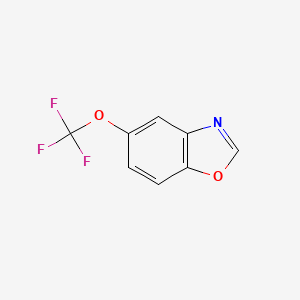
![6-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857121.png)
